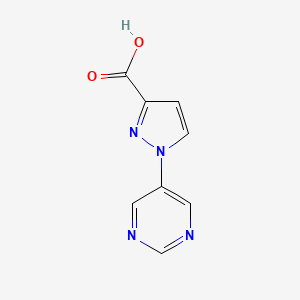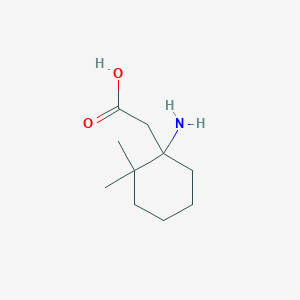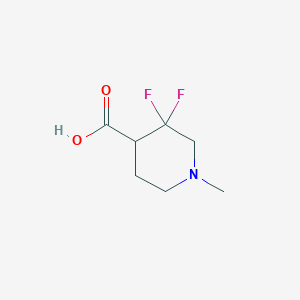
Methyl trans-2-ethynylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl trans-2-ethynylcyclopropane-1-carboxylate is an organic compound with the molecular formula C7H8O2. It is a derivative of cyclopropane, featuring an ethynyl group and a carboxylate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl trans-2-ethynylcyclopropane-1-carboxylate typically involves the cyclopropanation of an alkyne followed by esterification. One common method includes the reaction of an alkyne with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane derivative is then esterified using methanol and an acid catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl trans-2-ethynylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-ethynylcyclopropane-1-carboxylic acid.
Reduction: Formation of 2-ethenylcyclopropane-1-carboxylate or 2-ethylcyclopropane-1-carboxylate.
Substitution: Formation of amides or esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl trans-2-ethynylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl trans-2-ethynylcyclopropane-1-carboxylate involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the ester group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: A structural analog with similar reactivity but different biological activity.
Ethyl trans-2-ethynylcyclopropane-1-carboxylate: An ethyl ester analog with slightly different physical properties.
Uniqueness
Methyl trans-2-ethynylcyclopropane-1-carboxylate is unique due to its combination of an ethynyl group and a cyclopropane ring, which imparts distinct reactivity and potential biological activity. Its structural features make it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H8O2 |
|---|---|
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
methyl (1R,2R)-2-ethynylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H8O2/c1-3-5-4-6(5)7(8)9-2/h1,5-6H,4H2,2H3/t5-,6-/m1/s1 |
InChI-Schlüssel |
UWIXUVYYEOQGCP-PHDIDXHHSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1C[C@H]1C#C |
Kanonische SMILES |
COC(=O)C1CC1C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-furylmethyl)-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13068427.png)
![(3Z)-1-benzyl-3-{[(4-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B13068430.png)
![3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13068442.png)
![1-[(5-ethylthiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13068455.png)




![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13068490.png)

![1-[(5-Methylpyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068500.png)
![2-([(2-Bromocyclopentyl)oxy]methyl)oxolane](/img/structure/B13068507.png)
![tert-Butyl N-[(1S,2R,4S)-rel-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B13068516.png)
![4-Chloro-7-methyl-2-((phenylthio)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13068517.png)
